Manganese(III)meso-tetrakis(4-methylphenyl)porphine-|I-oxodimer
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Overview
Description
Synthesis Analysis
The synthesis of this complex involves the reaction of manganese(III) ions with meso-tetrakis(4-methylphenyl)porphyrin ligands in the presence of an oxidizing agent. The μ-oxo bridge is formed during this process, connecting two manganese centers. Detailed synthetic procedures and characterization techniques have been reported in the literature .
Molecular Structure Analysis
The complex adopts an octahedral coordination geometry around the manganese ions. The porphyrin ligands are planar chelates, and the coordination labile sites face the direction of the Jahn–Teller elongated axis, which occupies the dz2 orbital. This arrangement influences the magnetic properties of the complex, resulting in strong magnetic uniaxial anisotropy with the Jahn–Teller axis as the magnetic easy axis .
Chemical Reactions Analysis
Manganese(III)meso-tetrakis(4-methylphenyl)porphine-μ-oxodimer can participate in various chemical reactions, including redox processes, ligand exchange, and coordination with other metal ions. Its reactivity depends on the ligand environment and the oxidation state of manganese. For instance, it may catalyze the dismutation of superoxide radicals (O2˙−) due to its redox-active nature .
Physical and Chemical Properties Analysis
Properties
IUPAC Name |
manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C48H36N4.2Mn.O/c2*1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;;;/h2*5-28H,1-4H3;;;/q2*-2;2*+3;-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBNUMXDFGUOOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[O-2].[Mn+3].[Mn+3] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H72Mn2N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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